molecular formula C28H25FN2O5 B2635859 N-(3,5-dimethoxyphenyl)-2-(6-ethyl-3-(4-fluorobenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide CAS No. 895652-53-6

N-(3,5-dimethoxyphenyl)-2-(6-ethyl-3-(4-fluorobenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide

Cat. No. B2635859
CAS RN: 895652-53-6
M. Wt: 488.515
InChI Key: AWAQOBIBNJWYFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,5-dimethoxyphenyl)-2-(6-ethyl-3-(4-fluorobenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide is a useful research compound. Its molecular formula is C28H25FN2O5 and its molecular weight is 488.515. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activities

Research has focused on synthesizing various quinoline and acetamide derivatives, evaluating their biological potentials. For instance, a study detailed the synthesis of quinazolinone derivatives and assessed their antimicrobial and anticancer activities, highlighting the significance of such compounds in developing new therapeutic agents (Mehta et al., 2019). Another research elaborated on the synthesis of 3-benzyl-substituted-4(3H)-quinazolinones, indicating strong antitumor activity in vitro, suggesting their potential as cancer treatment agents (Al-Suwaidan et al., 2016).

Molecular Docking and Antioxidant Studies

Some studies have applied molecular docking to understand the interaction between synthesized compounds and biological targets, providing insights into their mechanism of action at the molecular level. For example, spectroscopic and quantum mechanical studies on bioactive benzothiazolinone acetamide analogs have been performed to model their photovoltaic efficiency and ligand-protein interactions, indicating the versatility of such compounds in different research areas (Mary et al., 2020).

Structural and Property Investigations

Research has also focused on the structural aspects and properties of quinoline-based amides, investigating their salt and inclusion compounds, which is essential for understanding their pharmacokinetics and pharmacodynamics (Karmakar et al., 2007). Such studies are crucial for designing compounds with optimal bioavailability and therapeutic efficacy.

properties

IUPAC Name

N-(3,5-dimethoxyphenyl)-2-[6-ethyl-3-(4-fluorobenzoyl)-4-oxoquinolin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25FN2O5/c1-4-17-5-10-25-23(11-17)28(34)24(27(33)18-6-8-19(29)9-7-18)15-31(25)16-26(32)30-20-12-21(35-2)14-22(13-20)36-3/h5-15H,4,16H2,1-3H3,(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWAQOBIBNJWYFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=C(C=C3)F)CC(=O)NC4=CC(=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25FN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,5-dimethoxyphenyl)-2-(6-ethyl-3-(4-fluorobenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide

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